molecular formula C21H12ClNO5 B11531815 2-chloro-5-{5-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]furan-2-yl}benzoic acid

2-chloro-5-{5-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11531815
M. Wt: 393.8 g/mol
InChI Key: ZDOCFTSSXAJYRK-GZTJUZNOSA-N
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Description

2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a benzoic acid core substituted with a furan ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The oxazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H12ClNO5

Molecular Weight

393.8 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H12ClNO5/c22-16-8-6-13(10-15(16)20(24)25)18-9-7-14(27-18)11-17-21(26)28-19(23-17)12-4-2-1-3-5-12/h1-11H,(H,24,25)/b17-11+

InChI Key

ZDOCFTSSXAJYRK-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)O2

Origin of Product

United States

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